molecular formula C12H12ClN B025034 2-Chloro-7-ethyl-3-methylquinoline CAS No. 108097-03-6

2-Chloro-7-ethyl-3-methylquinoline

Cat. No.: B025034
CAS No.: 108097-03-6
M. Wt: 205.68 g/mol
InChI Key: DVJIJSSAYADHIL-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

2-Chloro-7-ethyl-3-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethyl-3-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with DNA or proteins. For example, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound.

Comparison with Similar Compounds

2-Chloro-7-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as:

The presence of the chlorine, ethyl, and methyl groups in this compound makes it unique and potentially more versatile for various applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-7-ethyl-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)12(13)14-11(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIJSSAYADHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588999
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108097-03-6
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108097-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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